(S)-Siphos

Description

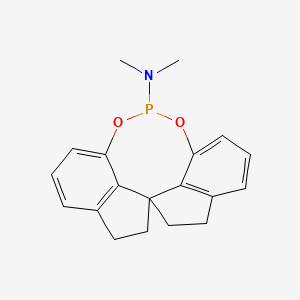

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20NO2P/c1-20(2)23-21-15-7-3-5-13-9-11-19(17(13)15)12-10-14-6-4-8-16(22-23)18(14)19/h3-8H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDZEECIONITMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20NO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443965-10-4 | |

| Record name | N,N-Dimethyl-10,11,12,13-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (S)-Siphos in asymmetric catalysis

An In-Depth Technical Guide to (S)-Siphos in Asymmetric Catalysis

Foreword: The Pursuit of Chirality

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is not merely an academic exercise; it is a critical necessity, particularly in the realms of pharmaceutical development and materials science. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer paramount. Transition metal-catalyzed asymmetric synthesis has emerged as the most powerful tool for this purpose, and at the heart of these systems lies the chiral ligand. It is the ligand that masterfully orchestrates the spatial arrangement of reactants around the metal center, dictating the stereochemical outcome of the reaction.

Among the pantheon of successful chiral ligands, the Siphos family, built upon a rigid 1,1'-spirobiindane backbone, represents a significant advancement.[1][2] This guide focuses on this compound, a monodentate phosphoramidite ligand whose unique structural and electronic properties have enabled remarkable levels of enantioselectivity in a variety of challenging transformations. As a Senior Application Scientist, my objective here is not just to present protocols, but to illuminate the underlying principles that make this compound a privileged and effective tool for the discerning chemist. We will explore its structure, delve into its mechanistic nuances, and provide field-proven methodologies for its application in key synthetic reactions.

The this compound Ligand: Structure and Design Principles

This compound is a member of the spiro phosphoramidite ligand family.[1] Its defining feature is the C2-symmetric 1,1'-spirobiindane-7,7'-diol backbone, which provides a rigid and well-defined chiral environment.[2] This spirocyclic framework locks the two indane units in a perpendicular orientation, creating a deep chiral pocket that effectively shields one face of the coordinated metal center.

The phosphoramidite moiety serves as the crucial binding site to the transition metal. Unlike bidentate ligands such as BINAP, this compound is a monodentate ligand. This structural feature can be highly advantageous, as it allows for greater flexibility in the coordination sphere of the metal and can prevent catalyst deactivation pathways that sometimes affect bidentate systems.[1] The electronic properties of the ligand can be fine-tuned by modifying the amine substituent on the phosphorus atom, although the parent dimethylamino variant is widely effective.[1]

Caption: Figure 1: The chiral spirobiindane backbone of this compound.

The efficacy of the Siphos family stems from its "privileged" spiro skeleton. This scaffold has proven broadly applicable across a range of asymmetric reactions, including hydrogenations and various cross-coupling reactions, consistently delivering superior or comparable enantioselectivities to ligands with other backbones.[1]

Mechanism of Stereoinduction: Beyond Steric Hindrance

The primary role of a chiral ligand is to create a diastereomeric transition state with a significant energy difference, favoring the formation of one enantiomer of the product. While steric repulsion is the classical model for stereoinduction, advanced ligands like the Siphos family employ more subtle, and often more powerful, interactions.

In many palladium-catalyzed reactions, related sulfonated ligands (like sSPhos) have been shown to operate through a unique mechanism involving electrostatic interactions.[3][4] For instance, in arylative phenol dearomatization, the sulfonated ligand can engage in attractive electrostatic interactions with the phenolate substrate via a bridging alkali metal cation.[4][5] This positions the substrate precisely within the chiral environment, leading to high enantioselectivity. While this compound itself is not sulfonated, this principle highlights that non-covalent interactions within the outer coordination sphere are critical design elements for modern ligands. For hydroxyl-containing substrates, hydrogen bonding networks between the ligand and substrate can also play a crucial role in pre-organizing the transition state assembly.[5]

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, illustrates the critical points of influence for the this compound ligand. The ligand's steric bulk and electronic properties influence both the rate and selectivity of the oxidative addition and, most critically, the final bond-forming reductive elimination step, which occurs within the chiral pocket created by the ligand.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis. [repository.cam.ac.uk]

- 5. sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

(S)-Siphos: A Comprehensive Technical Guide for Advanced Catalysis

This guide provides an in-depth exploration of the (S)-Siphos family of chiral phosphoramidite ligands, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the core chemical properties, synthesis, and pivotal applications of this compound in asymmetric catalysis, with a focus on rhodium-catalyzed hydrogenations and palladium-catalyzed cross-coupling reactions. This document moves beyond a simple recitation of facts to offer insights into the causality of experimental choices and the mechanistic underpinnings that drive the remarkable efficiency and selectivity of these ligands.

Introduction to the this compound Ligand Family

This compound ligands are a class of chiral monodentate phosphoramidites built upon a rigid 1,1'-spirobiindane backbone. This unique structural motif imparts exceptional steric bulk and a well-defined chiral environment around the coordinating phosphorus atom, making them highly effective in a range of asymmetric transformations. The modular nature of their synthesis allows for fine-tuning of the amine substituent on the phosphorus, enabling the optimization of reactivity and enantioselectivity for specific substrates.

Core Chemical Properties and Synthesis

The fundamental characteristics of the this compound ligand framework are crucial for understanding its catalytic behavior. While the parent this compound is the foundational structure, various amine-substituted derivatives are commonly employed and commercially available.

Chemical Identity and Properties

Herein, we detail the properties of two representative and commercially significant members of the this compound family: the dimethylamine and the bis((R)-1-phenylethyl)amine derivatives.

| Property | (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg]dioxaphosphocin-5-dimethylamine | This compound-PE |

| Synonym | This compound (dimethylamine derivative) | N-Di[(R)-1-phenylethyl]-[(S)-1,1′-spirobiindane-7,7′-diyl]-phosphoramidite |

| CAS Number | 443965-10-4 | 500997-70-6 |

| Molecular Formula | C₁₉H₂₀NO₂P | C₃₃H₃₂NO₂P |

| Molecular Weight | 325.34 g/mol | 505.59 g/mol |

| Appearance | White to off-white solid | White to off-white powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, toluene, and THF. | Soluble in common organic solvents. |

Synthesis of the this compound Scaffold

The synthesis of this compound ligands originates from the enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol. This foundational chiral diol provides the rigid spirocyclic framework that is essential for the ligand's stereodirecting capabilities.

Caption: General synthetic scheme for this compound derivatives.

The synthetic route involves a two-step process:

-

Phosphitylation of the Diol: The enantiopure (S)-1,1'-spirobiindane-7,7'-diol is reacted with a phosphorus trihalide, typically phosphorus trichloride (PCl₃), to form a reactive phosphorochloridite intermediate.

-

Amination: The phosphorochloridite is then treated with a desired primary or secondary amine in the presence of a base to yield the final phosphoramidite ligand. The choice of amine is a critical determinant of the ligand's steric and electronic properties.

Applications in Asymmetric Catalysis

The unique architecture of this compound ligands has led to their successful application in a variety of highly enantioselective catalytic reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation

This compound and its derivatives have proven to be exceptionally effective ligands for rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, including dehydroamino acids, enamides, and itaconates. These reactions provide a direct and atom-economical route to valuable chiral building blocks for the pharmaceutical and agrochemical industries.

Causality of Experimental Choices: The choice of solvent, pressure, and catalyst loading are critical parameters. Non-coordinating or weakly coordinating solvents like toluene or dichloromethane are often preferred to avoid competition with the substrate for coordination to the rhodium center. Higher hydrogen pressures can increase the reaction rate but may sometimes negatively impact enantioselectivity. Catalyst loadings are typically low, often in the range of 0.01 to 1 mol%, reflecting the high efficiency of the this compound-rhodium complexes.

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in degassed dichloromethane. Stir the solution for 30 minutes at room temperature.

-

Reaction Setup: In a separate flask, dissolve methyl α-acetamidoacrylate (1.0 eq) in degassed dichloromethane.

-

Hydrogenation: Transfer the substrate solution to an autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge with hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 10 atm).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC or GC for the disappearance of the starting material. Upon completion, carefully vent the autoclave and concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Mechanistic Insights: The prevailing mechanism for rhodium-catalyzed asymmetric hydrogenation with chiral phosphine ligands is the "unsaturated pathway". The key steps involve:

-

Coordination of the prochiral olefin to the chiral rhodium-Siphos complex.

-

Oxidative addition of dihydrogen to form a rhodium dihydride species.

-

Migratory insertion of the olefin into a rhodium-hydride bond, which is the enantiodetermining step. The steric and electronic properties of the this compound ligand dictate the facial selectivity of this insertion.

-

Reductive elimination of the hydrogenated product, regenerating the active catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich and sterically demanding nature of this compound and related biaryl phosphine ligands makes them highly effective in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. These reactions are indispensable for the formation of carbon-nitrogen and carbon-carbon bonds in modern organic synthesis.

Causality of Experimental Choices: The choice of base is critical in Buchwald-Hartwig amination. A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide is typically required to deprotonate the amine and facilitate the catalytic cycle. The solvent choice, often an ethereal solvent like THF or dioxane, or an aromatic solvent like toluene, can influence the solubility of the reactants and the stability of the catalytic species. The use of pre-formed palladium precatalysts can lead to more reproducible results and higher catalyst activity.

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.0 mol%), this compound (2.2 mol%), and sodium tert-butoxide (1.4 eq).

-

Addition of Reactants: Evacuate and backfill the tube with argon (3 cycles). Add the aryl bromide (1.0 eq) and the amine (1.2 eq), followed by degassed toluene.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Mechanistic Insights: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.

The steric bulk of the this compound ligand is crucial in promoting the reductive elimination step, which is often the rate-determining step of the catalytic cycle.

Conclusion

The this compound family of ligands represents a significant advancement in the field of asymmetric catalysis. Their rigid chiral scaffold and tunable electronic and steric properties have enabled the development of highly efficient and selective catalytic systems for the synthesis of valuable chiral molecules. A thorough understanding of their chemical properties, synthesis, and the mechanistic principles governing their application is paramount for researchers and scientists seeking to leverage these powerful tools in their synthetic endeavors.

References

-

Etayo, P. & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]

-

Wiley-VCH. (n.d.). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II. [Link]

-

DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

discovery and development of spirobiindane ligands

An In-depth Technical Guide to the Discovery and Development of Spirobiindane Ligands

Introduction: The Rise of a Privileged Scaffold

In the landscape of asymmetric catalysis, the quest for novel, effective chiral ligands is perpetual. The architecture of a ligand dictates the stereochemical outcome of a reaction, and thus, the design of scaffolds that can impart high levels of enantioselectivity is of paramount importance. Among the elite class of "privileged" chiral scaffolds, the 1,1'-spirobiindane framework has emerged as a cornerstone for the development of a diverse array of highly successful ligands.[1][2]

The defining feature of the 1,1'-spirobiindane core is its rigid, C2-symmetric structure, where two indane units are fused through a single spirocyclic carbon atom. This arrangement creates a well-defined and deep chiral pocket around the coordinating metal center, which is highly effective in differentiating between enantiotopic faces or groups of a prochiral substrate. This inherent structural rigidity minimizes conformational ambiguities, leading to more predictable and higher enantioselectivities in catalytic transformations. Furthermore, the scaffold provides multiple sites for functionalization, allowing for fine-tuning of steric and electronic properties to optimize performance for specific reactions. This guide provides a comprehensive overview of the discovery, synthesis, and application of this remarkable class of ligands.

Genesis and Evolution of Synthetic Strategies

The practical utility of any chiral ligand is intrinsically linked to the accessibility of its core scaffold. Early synthetic routes to enantiopure spirobiindane derivatives were often tedious, limiting their broader application.[1][2] However, significant advancements have led to more efficient and scalable methodologies, which have been crucial for the widespread adoption of spirobiindane-based ligands.

Strategy 1: Resolution and Derivatization of SPINOL

One of the most pivotal molecules in this family is 1,1'-spirobiindane-7,7'-diol (SPINOL). Its structural analogy to the highly successful BINOL scaffold, combined with its unique spirocyclic nature, made it an immediate target for ligand development. The synthesis of SPINOL-derived chiral phosphoric acids, for instance, has proven highly effective in organocatalysis, such as in the Friedel-Crafts reaction of indoles with imines, achieving excellent yields and enantioselectivities up to 99% ee.[3]

Strategy 2: Asymmetric Synthesis via Catalytic Hydrogenation

A more elegant and efficient approach involves the enantioselective synthesis of the spirobiindane core itself. A notable advancement is the development of a practical, one-pot sequence involving the Iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by a TiCl₄-promoted asymmetric spiroannulation.[1][2] This method allows for the large-scale synthesis of functionalized spirobiindanes, such as cyclohexyl-fused spirobiindanediol, in high yield and with exceptional stereoselectivity (>99% ee), even on a 25-gram scale without the need for chromatographic purification.[1][2][4] The causality behind this strategy's success lies in the high fidelity of the asymmetric hydrogenation step, which sets the stereochemistry for the subsequent diastereoselective cyclization, effectively controlling the final spiro-center's configuration.

Diagram 1: Asymmetric Synthesis of Cyclohexyl-Fused Spirobiindane Core

Sources

- 1. Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Chiral Cyclohexyl-Fused Spirobiindanes: Practical Synthesis, Ligand Development, and Asymmetric Catalysis - American Chemical Society - Figshare [acs.figshare.com]

An In-Depth Technical Guide to (S)-Siphos: Physical Properties and Stability for the Research Scientist

(S)-Siphos , with the full chemical name (11aS)-(-)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a chiral phosphoramidite ligand that has garnered significant attention in the field of asymmetric catalysis. Its unique spirocyclic backbone imparts a specific steric and electronic environment to metal centers, enabling high levels of enantioselectivity in a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical properties and stability considerations essential for the effective use of this compound in the laboratory.

Core Physical Characteristics

This compound is typically supplied as a white to off-white powder or solid. A summary of its key physical properties is presented in Table 1. It is important to note that some physical properties, such as the melting point, may exhibit slight variations between batches and suppliers.

| Property | Value | Source(s) |

| Chemical Formula | C₃₃H₃₂NO₂P | [3] |

| Molecular Weight | 505.59 g/mol | [3] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 90-96 °C to 120-125 °C | |

| Optical Activity | [α]₂²/D -65.0°, c = 1 in chloroform | |

| Storage Temperature | -20°C | [3] |

Understanding the Stability Profile of this compound

As a phosphoramidite, the stability of this compound is intrinsically linked to the trivalent phosphorus center, which is susceptible to both hydrolysis and oxidation. While some supplier information may indicate it is not air-sensitive, the general chemical nature of phosphoramidites warrants careful handling to prevent degradation.

Moisture Sensitivity and Hydrolysis

This compound is moisture-sensitive. In the presence of water, phosphoramidites can undergo hydrolysis, leading to the formation of an H-phosphonate and the corresponding secondary amine. This reaction is often catalyzed by mild acids.

Diagram: Hydrolysis of a Phosphoramidite Ligand

Caption: Generalized hydrolysis pathway of a phosphoramidite ligand.

The consequence of hydrolysis is the loss of the desired ligand, which will negatively impact the efficiency and selectivity of the catalytic reaction. Therefore, it is paramount to handle this compound under strictly anhydrous conditions.

Air Sensitivity and Oxidation

The phosphorus(III) center in this compound is susceptible to oxidation to a phosphorus(V) species, typically a phosphoramidate, upon exposure to air (oxygen). This process is often irreversible and yields a ligand that is inactive in many catalytic cycles.

Diagram: Oxidation of a Phosphoramidite Ligand

Caption: Generalized oxidation pathway of a phosphoramidite ligand.

While some bulky phosphine ligands exhibit a degree of air stability, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Thermal Stability

Experimental Protocols

Handling and Storage of this compound

Given the sensitivity of this compound to moisture and potentially air, the following procedures are recommended:

Storage:

-

Store the solid ligand in its original container, tightly sealed, at -20°C.

-

For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant, even within the freezer.

-

Store under an inert atmosphere (nitrogen or argon).

Handling:

-

All manipulations of solid this compound should be performed in a glovebox under an inert atmosphere.

-

If a glovebox is not available, use Schlenk line techniques. Weighing out the solid should be done rapidly in a dry, inert atmosphere.

-

Use dry, deoxygenated solvents for preparing solutions of this compound.

-

Solutions of this compound should be prepared fresh for each use. If storage of a solution is unavoidable, it should be stored under an inert atmosphere at a low temperature and for a minimal amount of time.

Diagram: Workflow for Handling this compound

Caption: Recommended workflow for the safe handling of this compound.

Assessment of Purity and Degradation

The purity of this compound can be assessed by ³¹P NMR spectroscopy, which is a highly sensitive technique for phosphorus-containing compounds.

Protocol for ³¹P NMR Analysis:

-

Sample Preparation: In a glovebox, dissolve a small amount of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves. Transfer the solution to an NMR tube and seal it with a cap.

-

Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum. The pure phosphoramidite should exhibit a single sharp peak.

-

Analysis: The presence of a peak corresponding to the phosphoramidate oxide (typically downfield from the phosphoramidite peak) indicates oxidation. The appearance of H-phosphonate signals would suggest hydrolysis. The relative integration of these peaks can be used to quantify the extent of degradation.

Solubility Profile

While comprehensive quantitative solubility data is not widely published, phosphoramidite ligands like this compound are generally soluble in a range of common anhydrous organic solvents.

| Solvent | Solubility | Notes |

| Chloroform (CHCl₃) | Soluble | Often used for preparing samples for optical activity measurements. |

| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving phosphoramidite ligands. |

| Tetrahydrofuran (THF) | Soluble | Ensure the THF is anhydrous and inhibitor-free. |

| Toluene | Soluble | A common non-polar solvent for catalysis. |

| Acetonitrile (CH₃CN) | Soluble | Must be rigorously dried. |

It is always advisable to perform a small-scale solubility test before preparing larger quantities of a solution.

Conclusion

This compound is a powerful chiral ligand for asymmetric catalysis. However, its efficacy is highly dependent on its purity and stability. As a phosphoramidite, it is susceptible to degradation via hydrolysis and oxidation. By understanding these degradation pathways and adhering to stringent anhydrous and anaerobic handling and storage protocols, researchers can ensure the integrity of the ligand and achieve reproducible and optimal results in their catalytic applications. Regular purity checks, particularly by ³¹P NMR, are recommended to monitor the quality of the ligand over time.

References

-

Queen's University Belfast. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. [Link]

-

Wikipedia. Phosphoramidite ligand. [Link]

-

ResearchGate. Solubility (Q) of PE in various organic solvents as a function of time... [Link]

-

Organic Syntheses. phosphoramidite (feringa) ligands. [Link]

-

Polyolefins Journal. Organic solvents effect on the physical and mechanical properties of polyethylene. [Link]

-

Universidade de Lisboa. Solubility of Polyethylenes in Different Solvents Chemical Engineering. [Link]

Sources

The Decisive Influence of Chirality: A Technical Guide to the Application of (S)-Siphos in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly within the pharmaceutical and agrochemical industries. Chiral phosphine ligands have emerged as indispensable tools in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high precision.[1] Among these, the biaryl monophosphine ligands have demonstrated remarkable versatility and efficiency.[2][3] This guide provides an in-depth technical exploration of (S)-Siphos, a privileged chiral spiro phosphoramidite ligand, with a focus on understanding how its inherent chirality dictates the stereochemical outcome of catalytic transformations. We will delve into the synthesis of its chiral backbone, the ligand's preparation, its analytical characterization, and its successful application in key asymmetric reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Genesis of Chirality: Synthesis of the (S)-1,1'-Spirobiindane-7,7'-diol (SPINOL) Backbone

The remarkable enantioselective control exerted by this compound originates from its rigid and well-defined C2-symmetric 1,1'-spirobiindane backbone. The synthesis of the enantiopure (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL, is the critical first step in obtaining the final ligand. While several methods for the synthesis and resolution of SPINOL have been reported, a practical and scalable approach is essential for its widespread application.

A robust method for obtaining enantiopure SPINOL involves the resolution of the racemic diol. This can be achieved through various techniques, including the formation of diastereomeric derivatives with a chiral resolving agent. One effective method utilizes (L)-menthyl chloroformate to form diastereomeric carbonates, which can then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomer yields the enantiopure (S)-SPINOL.

More recently, catalytic asymmetric methods have been developed to directly access enantioenriched SPINOL derivatives, offering a more elegant and atom-economical alternative to classical resolution.[4][5] These approaches often employ chiral phosphoric acids to catalyze the enantioselective cyclization of prochiral precursors.[4]

From Chiral Diol to Privileged Ligand: The Synthesis of this compound

With enantiopure (S)-SPINOL in hand, the synthesis of this compound, a phosphoramidite ligand, is a relatively straightforward process. The general approach involves the reaction of the chiral diol with phosphorus trichloride (PCl₃) to form an intermediate phosphorochloridite, which is then reacted with a desired secondary amine.

dot

Caption: General synthetic route to this compound from (S)-SPINOL.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a common this compound derivative. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Step 1: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diyl Phosphorochloridite

-

To a stirred solution of (S)-SPINOL (1.0 eq) in anhydrous toluene at 0 °C, add triethylamine (2.2 eq).

-

Slowly add a solution of phosphorus trichloride (1.1 eq) in anhydrous toluene to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Filter the mixture through a pad of Celite under an inert atmosphere.

-

The filtrate, containing the crude (S)-SPINOL phosphorochloridite, is used directly in the next step without further purification.

Step 2: Synthesis of the this compound Ligand

-

To a stirred solution of the desired secondary amine (e.g., dibenzylamine, 2.0 eq) in anhydrous toluene at 0 °C, slowly add the filtrate containing the crude (S)-SPINOL phosphorochloridite.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine) to afford the this compound ligand as a white solid.

Verification of Chirality: Analytical Techniques for Enantiopurity Assessment

Confirming the enantiomeric purity of the synthesized this compound is crucial for its successful application in asymmetric catalysis. Several analytical techniques are employed for this purpose.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of chiral ligands. A suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas provides a quantitative measure of the enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: While standard ³¹P NMR will show a single peak for both enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce the formation of diastereomeric complexes that exhibit distinct signals for each enantiomer, allowing for the determination of the enantiomeric ratio.[6][7]

-

¹H NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can also lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum.

-

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, provided that the literature value for the enantiomerically pure compound is known.

| Analytical Technique | Principle | Information Obtained |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantitative enantiomeric excess (ee). |

| ³¹P NMR with Chiral Additives | Formation of diastereomeric complexes with distinct chemical shifts. | Enantiomeric ratio. |

| Optical Rotation | Rotation of plane-polarized light. | Confirmation of the absolute configuration. |

Chirality in Action: Applications of this compound in Asymmetric Catalysis

The well-defined chiral environment created by this compound has proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions. The rigid spirocyclic backbone positions the substituents on the phosphorus atom and the amine moiety in a specific spatial arrangement, which effectively controls the stereochemical outcome of the reaction.

Rhodium-Catalyzed Asymmetric Hydrogenation

One of the most successful applications of this compound ligands is in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides.[8] These reactions provide access to chiral amino acids and amines with excellent enantioselectivities.

dot

Caption: Simplified catalytic cycle for Rh-(S)-Siphos catalyzed asymmetric hydrogenation.

The chirality of the this compound ligand dictates the facial selectivity of the olefin coordination to the rhodium center. The steric bulk of the ligand effectively blocks one face of the substrate, forcing the hydrogenation to occur preferentially from the other face, thus leading to the formation of one enantiomer in excess.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

-

In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (0.01 eq) and this compound (0.022 eq).

-

Anhydrous and degassed dichloromethane (DCM) is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

In a separate flask, methyl α-acetamidoacrylate (1.0 eq) is dissolved in anhydrous and degassed DCM.

-

The catalyst solution is transferred to the substrate solution via cannula.

-

The reaction mixture is transferred to an autoclave.

-

The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 10 atm).

-

The reaction is stirred at room temperature for the specified time (e.g., 12 hours).

-

After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Palladium-Catalyzed Asymmetric Allylic Alkylation

This compound and its derivatives have also been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[9][10][11] These reactions are powerful tools for the construction of stereogenic centers.

dot

Caption: Simplified catalytic cycle for Pd-(S)-Siphos catalyzed asymmetric allylic alkylation.

In the catalytic cycle, the chiral this compound ligand influences the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. The ligand's structure creates a chiral pocket around the metal center, directing the incoming nucleophile to one of the two enantiotopic termini of the allyl group, thereby controlling the absolute configuration of the newly formed stereocenter.

| Reaction | Metal Catalyst | Key Transformation | Typical Substrates | Enantioselectivity |

| Asymmetric Hydrogenation | Rhodium | C=C reduction | Dehydroamino acids, enamides | Up to >99% ee |

| Asymmetric Allylic Alkylation | Palladium | C-C bond formation | Allylic acetates, carbonates | Up to >95% ee |

Conclusion: The Power of a Privileged Chiral Scaffold

The chirality of this compound, rooted in its rigid and C2-symmetric spirobiindane backbone, is the cornerstone of its efficacy as a ligand in asymmetric catalysis. This in-depth guide has illuminated the synthetic pathway to this privileged ligand, starting from its chiral precursor, (S)-SPINOL. We have outlined the critical analytical methods for verifying its enantiopurity and provided detailed, actionable protocols for its application in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation. The provided mechanistic overviews and visualizations underscore the fundamental principle that the well-defined three-dimensional structure of the this compound-metal complex is directly responsible for the high levels of enantioselectivity observed in these transformations. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the chirality of this compound is not merely academic; it is the key to unlocking its full potential in the efficient and precise construction of complex chiral molecules.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis of 1,1'-Spirobiindane-7,7'-Disulfonic Acid and Disulfonimide: Application for Catalytic Asymmetric Aminalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphoramidites: A Technical Guide to a Privileged Ligand Class in Asymmetric Catalysis

Introduction: The Rise of a Uniquely Modular Ligand

In the landscape of asymmetric catalysis, the pursuit of ligands that offer both high enantioselectivity and broad applicability is a perpetual endeavor for researchers in pharmaceuticals, fine chemicals, and materials science. Among the diverse arsenal of chiral ligands, phosphoramidites have emerged as a particularly privileged class.[1] Their ascent to prominence is largely attributed to their remarkable modularity, which allows for facile steric and electronic tuning, and their surprising efficacy as monodentate ligands in a multitude of transition metal-catalyzed reactions.[1]

This technical guide provides an in-depth exploration of the core features of phosphoramidite ligands, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their design and synthesis, the nuances of their coordination chemistry, and their application in key asymmetric transformations, supported by quantitative data and detailed experimental protocols.

I. The Phosphoramidite Scaffold: A Foundation for Chirality and Torsional Flexibility

The general structure of a phosphoramidite ligand is characterized by a phosphorus atom bonded to two oxygen atoms and one nitrogen atom, with the general formula P(OR)₂(NR'₂). The chiral environment is typically introduced through the diol (OR)₂ backbone and/or the amine (NR'₂) moiety. The most widely employed and successful phosphoramidites are derived from axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives.[2]

The modular nature of phosphoramidite synthesis is a key advantage, allowing for the systematic variation of three distinct components to fine-tune the ligand's properties for a specific catalytic transformation:

-

The Diol Backbone: The choice of the diol backbone, most commonly a BINOL derivative, establishes the foundational chiral environment.

-

The Amine Moiety: The steric and electronic properties of the amine substituent significantly influence the ligand's coordination behavior and the stereochemical outcome of the reaction.

-

The Phosphorus Center: While less commonly modified, alterations at the phosphorus atom can also impact the ligand's electronic character.

II. Synthesis of Phosphoramidite Ligands: A Practical Approach

The synthesis of phosphoramidite ligands is generally straightforward, making them readily accessible. The most common method involves a two-step, one-pot procedure starting from the desired chiral diol.

Experimental Protocol: Synthesis of a BINOL-Derived Phosphoramidite Ligand

This protocol describes the synthesis of a representative (R)-BINOL-derived phosphoramidite ligand with a bis((S)-1-phenylethyl)amine moiety.

Materials:

-

(R)-(+)-1,1'-bi(2-naphthol)

-

Phosphorus trichloride (PCl₃)

-

1-Methyl-2-pyrrolidinone (NMP)

-

Anhydrous Tetrahydrofuran (THF)

-

(-)-Bis-[(S)-1-phenylethyl]amine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous solvents and reagents

Procedure:

-

Chlorophosphite Formation:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-1,1'-bi(2-naphthol) (1.0 eq.) in a minimal amount of anhydrous toluene.

-

Add phosphorus trichloride (excess, ~10 eq.) and a catalytic amount of 1-methyl-2-pyrrolidinone.

-

Heat the reaction mixture to approximately 90 °C and stir until the reaction is complete (monitored by ³¹P NMR, disappearance of starting material).

-

Remove the excess PCl₃ and toluene under reduced pressure to obtain the crude chlorophosphite.

-

-

Amination:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.0 eq.) dropwise, maintaining the temperature below -68 °C.

-

Warm the resulting lithium amide solution to -30 °C and then re-cool to -78 °C.

-

In another flask, dissolve the crude chlorophosphite from step 1 in anhydrous THF and cool to -78 °C.

-

Slowly add the lithium amide solution to the chlorophosphite solution via cannula transfer.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

III. Steric and Electronic Tuning: A Key to Catalytic Success

The modularity of phosphoramidite ligands allows for their steric and electronic properties to be finely tuned, which is crucial for achieving high enantioselectivity in a given catalytic reaction.

Tuning the Diol Backbone

Modifications to the BINOL backbone, particularly at the 3,3'-positions, have a profound impact on the steric environment around the metal center. Introducing bulky substituents at these positions can create a more defined chiral pocket, leading to enhanced stereochemical control.

Tuning the Amine Moiety

The amine component of the phosphoramidite ligand also plays a critical role in determining catalytic performance. Both the steric bulk and the electronic nature of the amine substituents can be varied. For instance, increasing the steric hindrance of the amine can favor the formation of specific catalyst-substrate intermediates, thereby enhancing enantioselectivity.

IV. Coordination Chemistry: The Dance of Ligand and Metal

Phosphoramidite ligands typically act as monodentate ligands, coordinating to the metal center through the phosphorus atom. However, their coordination behavior can be more complex and is influenced by the specific metal, the other ligands in the coordination sphere, and the reaction conditions.

In some cases, especially with coordinatively unsaturated metal centers, weak interactions between the metal and other parts of the phosphoramidite ligand, such as the aromatic rings of the BINOL backbone, can occur. These secondary interactions can play a significant role in stabilizing the transition state and influencing the stereochemical outcome of the reaction.

V. Applications in Asymmetric Catalysis: A Showcase of Versatility

Phosphoramidite ligands have proven to be highly effective in a wide range of asymmetric catalytic reactions. Below are some key examples with representative data.

A. Rhodium-Catalyzed Asymmetric Hydrogenation

This is one of the most successful applications of phosphoramidite ligands, enabling the synthesis of chiral amino acids and other valuable compounds with high enantioselectivity.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

| Entry | Ligand | S/C Ratio | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | MonoPhos | 1000 | 10 | 1 | >99 | 98 | [1] |

| 2 | PipPhos | 1000 | 10 | 1 | >99 | 97 | [3] |

| 3 | (S)-SIPHOS-Me | 100 | 1 | 0.5 | 100 | 99 | [4] |

Conditions: [Rh(COD)₂]BF₄ as precursor, various solvents, room temperature.

B. Copper-Catalyzed Asymmetric 1,4-Conjugate Addition

Phosphoramidite ligands are highly effective in the copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated compounds, a powerful method for C-C bond formation.

Table 2: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclohexenone

| Entry | Ligand | Cu Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| 1 | L1a | Cu(OTf)₂ | Toluene | -20 | 2 | >95 | 98 | [5] |

| 2 | L1b | Cu(OTf)₂ | Toluene | -20 | 2 | >95 | 96 | [5] |

| 3 | L9a | CuTC | Et₂O | -20 | 1 | >99 | 99 | [6] |

CuTC = Copper(I) thiophene-2-carboxylate

C. Palladium-Catalyzed Asymmetric Allylic Alkylation

In this reaction, phosphoramidite ligands have been shown to induce high enantioselectivity in the formation of new C-C bonds.

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with Dimethyl Malonate

| Entry | Ligand | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Ligand A | BSA/KOAc | CH₂Cl₂ | 24 | 96 | 82 (S) | [7] |

| 2 | Ligand B | BSA/KOAc | CH₂Cl₂ | 24 | 95 | 90 (R) | [8] |

BSA = N,O-Bis(trimethylsilyl)acetamide. Ligand A and B are specific phosphoramidite structures from the cited references.

VI. Mechanistic Insights: Unraveling the Path to Enantioselectivity

The mechanism of stereoselection with phosphoramidite ligands has been the subject of extensive study. In the case of rhodium-catalyzed asymmetric hydrogenation, the generally accepted mechanism involves a dihydride pathway. The chiral phosphoramidite ligands create a specific steric and electronic environment that favors the coordination of one prochiral face of the olefin substrate, leading to the observed enantioselectivity.

VII. Conclusion: A Continuing Legacy of Innovation

Phosphoramidite ligands have firmly established themselves as a cornerstone of modern asymmetric catalysis. Their ease of synthesis, remarkable tunability, and broad applicability make them an invaluable tool for chemists in both academic and industrial settings. The continued exploration of new phosphoramidite architectures and their application in novel catalytic transformations promises to further expand the horizons of enantioselective synthesis, enabling the efficient and sustainable production of complex chiral molecules that are vital to human health and technological advancement.

References

-

Alexakis, A., et al. (2005). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. The Journal of Organic Chemistry, 70(4), 1344-1354. [Link]

-

Chelucci, G., et al. (2007). Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility. Journal of Molecular Catalysis A: Chemical, 271(1-2), 1-10. [Link]

-

Feringa, B. L., et al. (2000). Enantioselective catalytic conjugate addition of dialkylzinc reagents using copper-phosphoramidite complexes. Tetrahedron, 56(17), 2601-2609. [Link]

-

Tang, W., et al. (2019). Stereoelectronic Effect in Ligand Design: Enantioselective Rh-Catalyzed Hydrogenation of Alkyl Cyclic Tetrasubstituted Enamides and Concise Synthesis of (R)-Tofacitinib. Angewandte Chemie International Edition, 58(39), 13974-13978. [Link]

-

Helmchen, G., & Pfaltz, A. (2008). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Accounts of Chemical Research, 41(11), 1421-1430. [Link]

-

Reek, J. N. H., et al. (2003). Monodentate phosphoramidites: A breakthrough in rhodium-catalysed asymmetric hydrogenation of olefins. Topics in Catalysis, 25(1-4), 59-67. [Link]

-

van den Berg, M., et al. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation using Phosphoramidite Ligands. Thesis, University of Groningen. [Link]

-

Zimarev, V. S., et al. (2015). Rhodium-catalyzed enantioselective hydrogenation of (1-arylvinyl)phosphonates with TADDOL-based phosphoramidite P,S ligands. Organic & Biomolecular Chemistry, 13(20), 5600-5610. [Link]

-

Mikhel, I. S., et al. (2018). Pd-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate 22 with dimethyl malonate. ResearchGate. [Link]

-

Zhou, Y.-G., et al. (2004). Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands. The Journal of Organic Chemistry, 69(24), 8213-8221. [Link]

-

Pàmies, O., & Diéguez, M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(6), 3408-3547. [Link]

-

Ager, D. J., de Vries, A. H. M., & de Vries, J. G. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Johnson Matthey Technology Review, 50(2), 54-63. [Link]

-

Alexakis, A., et al. (2001). New Bidentate Chiral Phosphoramidites in Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclic α,β-Enones: Enantioselective Tandem 1,4-Addition-Aldol Reactions with 2-Cyclopentenone. Synlett, 2001(11), 1811-1813. [Link]

-

Xu, M.-H., et al. (2017). Enantioselective synthesis of chiral acylsilanes by copper/HZNU-Phos-catalyzed asymmetric conjugate addition of diethyzinc to α,β-unsaturated acylsilanes. Chemical Communications, 53(68), 9449-9452. [Link]

-

Gavrilov, K. N., et al. (2018). Pd-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate (8) with dimethyl malonate. ResearchGate. [Link]

-

Ager, D. J., de Vries, A. H. M., & de Vries, J. G. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Johnson Matthey Technology Review, 50(2), 54-63. [Link]

-

van den Berg, M., et al. (2006). Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts. Platinum Metals Review, 50(2), 54-63. [Link]

-

de Vries, J. G., & de Vries, A. H. M. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research, 40(12), 1251-1259. [Link]

-

Knowles, W. S., et al. (1975). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 97(9), 2567-2568. [Link]

-

Leighton, J. L., & Duncan, A. P. (2004). Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones. Organic Letters, 6(23), 4117-4119. [Link]

-

Hoen, R. (2005). New approaches in asymmetric rhodium-catalyzed hydrogenations with monodentate phosphoramidites. Thesis, University of Groningen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction to (S)-SIPHOS-PE: A Privileged Ligand Architecture

An In-Depth Technical Guide to (S)-SIPHOS-PE: Structure, Properties, and Catalytic Applications

This technical guide provides a comprehensive overview of the chiral phosphoramidite ligand this compound-PE, a powerful tool in modern asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's core attributes, its pivotal role in stereoselective transformations, and detailed protocols for its application.

This compound-PE, chemically known as (11aS)-(−)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1′,7′-fg][1][2][3]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine, is a member of the widely utilized phosphoramidite family of ligands.[1][3] Its unique structural framework, characterized by a C2-symmetric spirobiindane backbone, imparts exceptional steric bulk and a well-defined chiral pocket around the coordinating phosphorus atom. This architecture is instrumental in achieving high levels of enantioselectivity in a variety of metal-catalyzed reactions.

The causality behind the experimental success of this compound-PE lies in its modular synthesis, which allows for fine-tuning of steric and electronic properties. The spirobiindane moiety provides a rigid and sterically demanding scaffold, while the bis[(R)-1-phenylethyl]amine group attached to the phosphorus atom further defines the chiral environment. This combination of features makes this compound-PE a highly effective ligand for stereochemical control in reactions involving prochiral substrates.

Core Molecular Attributes of this compound-PE

A thorough understanding of the physicochemical properties of this compound-PE is essential for its effective application in the laboratory. The key molecular and physical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₂NO₂P | [1] |

| Molecular Weight | 505.59 g/mol | [1] |

| CAS Number | 500997-70-6 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 120-125 °C | [1] |

| Optical Rotation | [α]₂₂/D −65.0°, c = 1 in chloroform | [1] |

| Storage Conditions | -20°C, under inert atmosphere | [1] |

Applications in Asymmetric Catalysis

This compound-PE has demonstrated remarkable efficacy in a range of metal-catalyzed asymmetric transformations. This section will detail its application in three key reaction classes, providing both mechanistic insights and validated experimental protocols.

Palladium-Catalyzed Intramolecular Dearomative Arylation of Indoles

The construction of spiroindolenine scaffolds bearing a C2-quaternary stereocenter is a significant challenge in organic synthesis. The combination of a palladium catalyst and this compound-PE enables a highly enantioselective intramolecular dearomative arylation of haloaryl-substituted indoles.[2][4]

Mechanistic Rationale: The proposed catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) complex to the aryl halide. Subsequent intramolecular carbopalladation onto the indole C2-C3 double bond forms a new C-C bond and generates the spirocyclic core. The chiral environment created by the this compound-PE ligand dictates the facial selectivity of this insertion, leading to high enantioselectivity. Reductive elimination of the palladium catalyst regenerates the active species and furnishes the desired spiroindolenine product.

Figure 1: Catalytic Cycle for Pd-Catalyzed Dearomative Arylation.

Experimental Protocol: Synthesis of Spiroindolenines [2]

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), this compound-PE (5 mol%), and the indole substrate (1.0 equiv.).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (0.1 M) and then add a freshly prepared solution of the base (e.g., Cs₂CO₃, 2.0 equiv.) in a suitable solvent.

-

Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired spiroindolenine.

Copper-Catalyzed Enantioselective Conjugate Addition

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. The use of a copper catalyst with this compound-PE facilitates the highly enantioselective 1,4-addition of diethylzinc to cyclic enones.[1]

Mechanistic Considerations: The active catalyst is believed to be a copper(I) complex of this compound-PE. This complex coordinates to the enone, activating it towards nucleophilic attack. The diethylzinc reagent then delivers an ethyl group to the β-position of the enone in a highly stereocontrolled manner, dictated by the chiral ligand. Subsequent protonolysis of the resulting zinc enolate yields the β-ethylated ketone.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Arylative Dearomatization of Indoles via Pd-Catalyzed Intramolecular Reductive Heck Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodium-phosphoramidite catalyzed alkene hydroacylation: mechanism and octaketide natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

The Privileged Architecture of SIPHOS-PE Ligands: A Technical Guide to Foundational Research and Application

Introduction: The Rise of Spirocyclic Scaffolds in Asymmetric Catalysis

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency.[1] Among the myriad of ligand architectures, those incorporating spirocyclic frameworks have emerged as a "privileged" class, owing to their rigid, well-defined chiral environment.[2] This guide delves into the foundational research surrounding SIPHOS-PE ligands, a prominent family of spiro phosphoramidites, providing an in-depth technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

SIPHOS-PE, or N-Di[(R)-1-phenylethyl]-[(S)-1,1'-spirobiindane-7,7'-diyl]-phosphoramidite, and its enantiomer, are characterized by a unique spirobiindane backbone. This rigid structure imparts a deep and well-defined chiral pocket around the metal center, enabling exceptional levels of stereocontrol in a variety of transition metal-catalyzed reactions.[3] This guide will explore the synthesis, mechanistic underpinnings, and key applications of SIPHOS-PE ligands, offering both theoretical insights and practical, field-proven protocols.

Core Structure and Properties of SIPHOS-PE Ligands

The defining feature of SIPHOS-PE ligands is the C2-symmetric 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone. This scaffold, in combination with the chiral amine moiety, creates a highly effective stereodirecting environment.

| Property | (S)-SIPHOS-PE | (R)-SIPHOS-PE |

| CAS Number | 500997-70-6 | 500997-69-3 |

| Molecular Formula | C₃₃H₃₂NO₂P | C₃₃H₃₂NO₂P |

| Molecular Weight | 505.59 g/mol | 505.59 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Melting Point | 120-125 °C | 90-96 °C |

| Optical Rotation | [α]22/D −65.0°, c = 1 in chloroform | [α]22/D +337°, c = 1 in chloroform |

| Storage | -20°C under inert atmosphere | -20°C under inert atmosphere |

Synthesis of SIPHOS-PE Ligands: A Step-by-Step Protocol

Step 1: Preparation of the Chloro-Phosphite Intermediate from (S)-SPINOL

Caption: Synthesis of the chloro-phosphite intermediate.

-

A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with enantiopure (S)-1,1'-spirobiindane-7,7'-diol and anhydrous toluene.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of phosphorus trichloride (PCl₃) in anhydrous toluene is added dropwise to the stirred solution of the diol.

-

Triethylamine (Et₃N) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours. The formation of a white precipitate (triethylamine hydrochloride) is observed.

-

The reaction mixture is filtered under an inert atmosphere to remove the salt, and the filtrate containing the crude chloro-phosphite intermediate is used directly in the next step.

Step 2: Formation of the SIPHOS-PE Ligand

Caption: Formation of the final SIPHOS-PE ligand.

-

To the filtrate containing the chloro-phosphite intermediate, a solution of (R,R)-bis(1-phenylethyl)amine in anhydrous toluene is added at 0 °C.

-

An additional equivalent of triethylamine is added, and the reaction mixture is stirred at room temperature overnight.

-

The resulting suspension is filtered to remove the triethylamine hydrochloride salt.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the this compound-PE ligand as a white solid.

Applications in Asymmetric Catalysis: Field-Proven Protocols and Mechanistic Insights

SIPHOS-PE ligands have demonstrated exceptional performance in a range of asymmetric catalytic transformations. The following sections detail their application in key reactions, providing both mechanistic understanding and practical experimental protocols.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

The rhodium-catalyzed asymmetric hydrogenation of enamides is a powerful method for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry.[6] SIPHOS-PE ligands have been shown to be highly effective in this transformation, affording excellent enantioselectivities.[3]

Mechanistic Rationale:

The high enantioselectivity observed with SIPHOS-PE in this reaction is attributed to the formation of a well-defined chiral environment around the rhodium center. X-ray crystal structure analysis of a related Rh/SIPHOS complex, [Rh(COD)(this compound-Me)₂]⁺, reveals a coordination geometry where the spirobiindane backbone creates a rigid and sterically demanding pocket.[3] This chiral pocket effectively shields one face of the coordinated enamide substrate, directing the hydride attack from the less sterically hindered face and thus controlling the stereochemical outcome of the reaction.

Caption: A simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamides.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamide

This protocol is a representative procedure for the Rh-catalyzed asymmetric hydrogenation of enamides using a SIPHOS-type ligand.[6]

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the this compound-PE ligand (1.1 mol%).

-

Anhydrous and degassed toluene is added, and the mixture is stirred for 20 minutes to form the catalyst solution.

-

The prochiral enamide substrate (1.0 equiv) is added to the catalyst solution.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

-

The reaction is stirred under a hydrogen atmosphere (typically 1-10 atm) at room temperature until complete conversion is observed by TLC or GC analysis.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the enantiomerically enriched amine product.

Representative Data:

| Enamide Substrate | Product | Yield (%) | ee (%) |

| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | >99 | 95 |

| N-(1-(4-methoxyphenyl)vinyl)acetamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 96 |

| N-(1-(4-chlorophenyl)vinyl)acetamide | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 94 |

(Data is representative and compiled from typical results for SIPHOS-type ligands in the literature)

Copper-Catalyzed Enantioselective Conjugate Addition of Diethylzinc to Enones

The copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The use of chiral ligands, such as SIPHOS-PE, allows for the enantioselective synthesis of β-functionalized carbonyl compounds.[7]

Mechanistic Rationale:

In this reaction, the SIPHOS-PE ligand coordinates to the copper(I) center, forming a chiral catalyst. This complex then reacts with diethylzinc to generate a chiral copper-ethyl species. The enone substrate coordinates to this complex, and the stereochemistry of the product is determined during the transfer of the ethyl group to the β-position of the enone. The rigid spirocyclic backbone of the SIPHOS-PE ligand creates a defined chiral environment that dictates the facial selectivity of the enone coordination and the subsequent migratory insertion of the ethyl group.

Caption: A simplified catalytic cycle for the Cu-catalyzed conjugate addition of diethylzinc to enones.

Experimental Protocol: Enantioselective Conjugate Addition to Cyclohexenone

The following is a general procedure for the copper-catalyzed enantioselective conjugate addition of diethylzinc to cyclic enones using a phosphoramidite ligand.[7][8]

-

A flame-dried Schlenk tube is charged with Cu(OTf)₂ (1.0 mol%) and this compound-PE (2.2 mol%).

-

The tube is evacuated and backfilled with argon.

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.

-

The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Cyclohexenone (1.0 equiv) is added to the catalyst solution.

-

A solution of diethylzinc (Et₂Zn) in hexanes (1.2 equiv) is added dropwise over a period of 30 minutes.

-

The reaction is stirred at the same temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the chiral β-ethyl ketone.

Representative Data:

| Enone Substrate | Product | Yield (%) | ee (%) |

| Cyclohex-2-en-1-one | 3-ethylcyclohexan-1-one | 95 | 98 |

| Cyclopent-2-en-1-one | 3-ethylcyclopentan-1-one | 92 | 96 |

| Chalcone | 1,3-diphenyl-3-ethylpropan-1-one | 90 | 94 |

(Data is representative and compiled from typical results for SIPHOS-type ligands in the literature)

Conclusion and Future Outlook

SIPHOS-PE ligands, with their privileged spirobiindane scaffold, have established themselves as a cornerstone in the field of asymmetric catalysis. Their rigid and well-defined chiral environment provides a platform for exceptional enantiocontrol in a variety of important chemical transformations. This guide has provided a comprehensive overview of their synthesis, key applications, and the mechanistic principles that govern their stereodirecting influence.

The continued exploration of SIPHOS-PE and related spiro phosphoramidite ligands will undoubtedly lead to the development of novel catalytic processes and the efficient synthesis of complex, high-value chiral molecules. As our understanding of the subtle steric and electronic effects of these ligands deepens, so too will our ability to design even more selective and active catalysts for the challenges that lie ahead in chemical synthesis and drug discovery.

References

- BenchChem. (2025).

-

Smith, C. R., Mans, D. J., & RajanBabu, T. V. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. Organic Syntheses, 86, 105–113. [Link]

-

Organic Syntheses. (n.d.). phosphoramidite (feringa) ligands. Retrieved from [Link]

-

ResearchGate. (n.d.). SIPHOS, siphos. Retrieved from [Link]

-

Smith, C. R., Mans, D. J., & RajanBabu, T. V. (2009). (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS. PubMed Central. [Link]

-

Duncan, A. P., & Leighton, J. L. (2004). Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones. Organic Chemistry Portal. [Link]

-

Zhu, G., & Zhang, X. (1998). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. R Discovery. [Link]

-

ResearchGate. (n.d.). SIPHOS, siphos. Retrieved from [Link]

-

Yan, M., Yang, L. W., Wong, K. Y., & Chan, A. S. C. (1999). Enantioselective conjugate addition of diethylzinc to enones catalyzed by a copper complex of chiral aryl diphosphite. Chemical Communications, (1), 11–12. [Link]

-

Syensqo. (n.d.). Phosphine Ligand Applications. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from D-Mannitol. [Link]

-

PubMed Central. (n.d.). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (R)-2,2′-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE. SCALABLE PROTOCOLS FOR THE SYNTHESES OF PHOSPHORAMIDITE (FERINGA) LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Enantioselective Cu-Catalyzed Conjugate Addition of Diethylzinc to Acyclic Aliphatic Enones [organic-chemistry.org]

- 8. Enantioselective conjugate addition of diethylzinc to enones catalyzed by a copper complex of chiral aryl diphosphite - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: (S)-Siphos Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Introduction: The Imperative for Asymmetric Synthesis and the Rise of Privileged Ligands

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond using a chiral catalyst, stands as one of the most elegant and atom-economical methods for creating stereochemically pure compounds.[1] The efficacy of this transformation is intrinsically linked to the design of the chiral ligand that coordinates to the transition metal, typically rhodium, iridium, or ruthenium.

Among the pantheon of chiral ligands, the (S)-Siphos ligand, a monodentate spiro phosphoramidite, has emerged as a "privileged" scaffold.[2] Developed by the research group of Qi-Lin Zhou, this compound is synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol.[2] Its rigid, C2-symmetric spiro backbone creates a well-defined chiral pocket around the metal center, enabling exceptional levels of enantioselectivity in the hydrogenation of a variety of functionalized olefins. This application note provides a comprehensive technical guide to the use of this compound in rhodium-catalyzed asymmetric hydrogenation, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.

The this compound Ligand: Structure and Mechanistic Rationale

The remarkable success of the this compound ligand stems from its unique structural and electronic properties. The 1,1'-spirobiindane backbone imparts significant steric bulk and conformational rigidity. This rigidity is crucial as it minimizes the number of available conformations of the catalyst-substrate complex, leading to a more ordered transition state and consequently, higher enantioselectivity.

The general catalytic cycle for rhodium-catalyzed asymmetric hydrogenation is believed to proceed through a series of well-defined steps: ligand exchange, oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination. The enantioselectivity is determined at the migratory insertion step, where the chiral ligand environment dictates the facial selectivity of hydride transfer to the coordinated olefin. X-ray analysis has shown that the active Rh/Siphos catalyst can adopt a structure of [Rh(COD)(this compound)₂]⁺, where two monodentate Siphos ligands coordinate to the rhodium center.[2] This 2:1 ligand-to-metal ratio creates a highly crowded and well-defined chiral environment that is essential for achieving high levels of stereocontrol.

Diagram 1: Proposed Catalytic Cycle for Rh/(S)-Siphos Asymmetric Hydrogenation